Lipophilicity Modulation by N,N-Dimethylamide and 2-Vinyl Substitution (Computed LogP Shift)
The target compound features two lipophilicity-enhancing motifs—the tertiary N,N-dimethylamide and the 2-vinyl group—that collectively shift the computed partition coefficient relative to the unsubstituted primary amide. Unsubstituted cyclopropanecarboxamide (CAS 6228-73-5) has an XLogP3 of −0.4, while the N,N-dimethyl analog lacking the vinyl group (CAS 17696-23-0) exhibits a LogP of 0.48, representing a ΔLogP > 0.8 units driven solely by N-methylation [1]. The additional vinyl substituent on the target compound further increases hydrophobicity, yielding a predicted density of 1.078 g·cm⁻³ and a boiling point of 210.6 °C (calculated), compared with 185.5 °C for the non-vinyl dimethyl analog . These data place the target compound in a distinct lipophilicity–volatility space, making it unsuitable for direct one-to-one substitution in workflows where passive membrane permeability or phase-transfer behavior is critical.
| Evidence Dimension | Computed lipophilicity ranking (LogP / XLogP3) |
|---|---|
| Target Compound Data | Density 1.078 g·cm⁻³; b.p. 210.6 °C (predicted) |
| Comparator Or Baseline | Cyclopropanecarboxamide (6228-73-5): XLogP3 −0.4; N,N-dimethyl analog (17696-23-0): LogP 0.48, b.p. 185.5 °C |
| Quantified Difference | ΔLogP > 0.8 (N,N-dimethyl vs. unsubstituted); Δb.p. ≈ +25 °C (vinylated vs. non-vinylated dimethyl analog) |
| Conditions | Computed physicochemical properties (ACD/Labs or equivalent predictive software) |
Why This Matters
Procurement decisions for compound libraries or lead-optimization programs must account for substituent-controlled lipophilicity shifts, as they govern permeability, solubility, and metabolic clearance profiles.
- [1] Molbase. N,N-Dimethylcyclopropanecarboxamide (CAS 17696-23-0) – LogP 0.4846. View Source
